4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Description
4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic chemical compound with applications in various fields of science and industry. This compound is known for its complex structure and specific properties, which make it valuable for research and development.
Properties
IUPAC Name |
4-fluoro-N-[2-(6-methylsulfanyl-4-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6OS/c1-29-20-24-17(26-10-3-2-4-11-26)16-13-23-27(18(16)25-20)12-9-22-19(28)14-5-7-15(21)8-6-14/h5-8,13H,2-4,9-12H2,1H3,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMXWZSSDWZLQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=C(C=C3)F)C(=N1)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide typically involves multi-step organic synthesis protocols. The synthesis starts with the preparation of the core structure followed by functional group modifications. Here’s a simplified version:
Starting Materials: : Preparation begins with the selection of appropriate starting materials such as substituted benzene derivatives and pyrazolo[3,4-d]pyrimidine intermediates.
Reaction Steps: : Each step involves specific reagents and catalysts. For example, fluoro-substitution might involve nucleophilic aromatic substitution reactions using fluoride sources.
Purification: : The compound is purified using techniques such as column chromatography and recrystallization to ensure high purity.
Industrial Production Methods
In industrial settings, the production is scaled up with optimizations for cost, efficiency, and yield. Continuous flow chemistry and automation often play roles in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of reactions:
Oxidation: : Various oxidation reactions can modify the thiomethyl group to sulfoxides or sulfones.
Reduction: : Reduction reactions can alter functional groups such as nitro to amino derivatives.
Substitution: : The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents include:
Oxidizing Agents: : KMnO4, H2O2 for oxidation.
Reducing Agents: : NaBH4, LiAlH4 for reduction.
Catalysts: : Palladium catalysts for hydrogenation.
Major Products
Depending on the reaction conditions, the major products can include modified pyrazolo[3,4-d]pyrimidine derivatives with altered substituents like different alkyl, acyl, or heteroaryl groups.
Scientific Research Applications
Anticancer Potential
One of the most promising applications of this compound is in cancer treatment. Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure can inhibit specific kinases involved in cancer cell proliferation. For instance:
- Inhibition of Polo-like Kinase 1 (Plk1) : Studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines effectively inhibit Plk1 with IC50 values in the low nanomolar range. This inhibition disrupts mitotic progression in cancer cells, making it a potential candidate for cancer therapeutics .
Enzyme Inhibition
In addition to its anticancer properties, this compound may also serve as an inhibitor for various enzymes:
- Phosphodiesterase (PDE) Inhibition : Related compounds have demonstrated inhibitory activity against PDE9A, leading to increased levels of cyclic nucleotides that influence numerous physiological processes . This mechanism could be beneficial in treating conditions like heart failure and neurodegenerative diseases.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of this compound:
- Plk1 Inhibition Study : A study demonstrated that derivatives with similar structures effectively inhibited Plk1, suggesting a pathway for developing new anticancer agents .
- PDE Inhibition Research : Another investigation focused on synthesizing derivatives with enhanced potency against PDEs. Modifications resulted in compounds with improved selectivity and reduced cytotoxicity .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. For example, it may inhibit specific enzymes by binding to their active sites, thus altering metabolic pathways.
Comparison with Similar Compounds
Uniqueness
Compared to similar compounds, 4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is unique due to its specific structural features which confer unique reactivity and binding properties.
List of Similar Compounds
4-chloro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
4-fluoro-N-(2-(6-(methylthio)-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
4-bromo-N-(2-(6-(methylthio)-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide
Biological Activity
4-fluoro-N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide, with the CAS number 941948-49-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).
The molecular formula of the compound is , with a molecular weight of 414.5 g/mol. The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 941948-49-8 |
| Molecular Formula | C20H23FN6OS |
| Molecular Weight | 414.5 g/mol |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. In vitro assays have demonstrated that derivatives of this scaffold can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancer cells .
Case Study: Antiproliferative Effects
In a study investigating multiple pyrazolo[3,4-d]pyrimidine derivatives, it was found that compounds similar to this compound exhibited significant antiproliferative effects on cancer cell lines. The IC50 values ranged from low micromolar concentrations to sub-micromolar concentrations depending on the specific structural modifications made to the compounds .
The proposed mechanism of action for this class of compounds involves the inhibition of key signaling pathways involved in tumor growth and survival. For instance, compounds have been shown to interfere with the activity of kinases and other proteins that are crucial for cancer cell proliferation and survival .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural features:
- Fluorine Substitution : The presence of fluorine at the para position on the benzamide moiety enhances lipophilicity and bioavailability.
- Piperidine Ring : The inclusion of a piperidine ring has been associated with improved binding affinity to target proteins.
- Methylthio Group : The methylthio substituent may contribute to increased selectivity towards certain cancer types.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?
- Methodological Answer : The pyrazolo[3,4-d]pyrimidine scaffold can be synthesized via cyclocondensation of 5-aminopyrazole-4-carbonitrile derivatives with appropriate electrophiles. For example, describes using α-chloroacetamides under reflux in dry acetonitrile to introduce substituents at the pyrimidine N1 position . Key steps include optimizing reaction time (8–12 hours) and temperature (80–100°C) to achieve yields >70%. Post-synthesis purification via recrystallization (e.g., using acetonitrile) is critical to remove unreacted intermediates .
Q. How can conflicting NMR data for methylthio and piperidinyl substituents be resolved?
- Methodological Answer : Discrepancies in proton environments (e.g., methylthio vs. piperidinyl NH signals) often arise from solvent polarity or tautomerism. Use deuterated DMSO to stabilize NH protons for clear splitting patterns. For ¹H NMR, compare with analogs in : methylthio groups resonate at δ 2.5–2.7 ppm, while piperidinyl protons appear as multiplet clusters at δ 1.5–2.3 ppm . Confirm via ¹³C NMR, where methylthio carbons appear at δ 12–15 ppm and piperidinyl carbons at δ 25–50 ppm.
Q. What chromatographic methods are suitable for purity analysis?
- Methodological Answer : Reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA) is recommended. highlights retention times of 8–10 minutes for pyrazolo-pyrimidine analogs under these conditions . For TLC, use silica gel GF254 with ethyl acetate:hexane (3:7) (Rf ≈ 0.4–0.5).
Advanced Research Questions
Q. How can molecular docking predict the compound’s interaction with kinase targets?
- Methodological Answer : Utilize AutoDock Vina to model binding to ATP pockets of kinases (e.g., JAK2 or PI3Kγ). Prepare the ligand by assigning Gasteiger charges and optimizing torsional bonds. Dock against crystal structures (PDB: 4U5J for JAK2). suggests trifluoromethyl and piperidinyl groups enhance hydrophobic interactions, while the fluorobenzamide may form hydrogen bonds with hinge-region residues (e.g., Glu930) . Validate predictions with SPR binding assays (KD < 100 nM indicates strong affinity).
Q. What in vivo pharmacokinetic challenges arise from the methylthio group?
- Methodological Answer : Methylthio substituents are metabolically labile, prone to oxidation to sulfoxides/sulfones (CYP3A4-mediated). Use LC-MS/MS to track metabolites in rodent plasma. notes that methylthio-to-sulfoxide conversion reduces target binding by 60–80% . Mitigate via structural rigidification (e.g., replacing methylthio with CF3) or co-administering CYP inhibitors like ketoconazole.
Q. How do contradictory cytotoxicity results in cell lines inform SAR studies?
- Methodological Answer : Discrepancies (e.g., IC50 = 1.2 µM in HeLa vs. 8.7 µM in MCF-7) may reflect differential expression of off-target proteins. Perform RNA-seq on resistant lines to identify compensatory pathways (e.g., upregulation of ABC transporters). shows that N-ethyl substitution (vs. methyl) improves selectivity by reducing ABCB1 binding . Validate with CRISPR knockout models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
